[(5-Cyclopropyl-1,3-oxazol-2-yl)methyl](methyl)amine
Description
(5-Cyclopropyl-1,3-oxazol-2-yl)methylamine is a secondary amine featuring a 1,3-oxazole core substituted with a cyclopropyl group at position 5 and a methylamine group at position 2 (Figure 1). Its molecular formula is C₈H₁₁N₂O, with a molecular weight of 151.19 g/mol. The compound’s structure combines the electron-rich oxazole ring with a sterically constrained cyclopropyl group, which may influence its reactivity, solubility, and biological interactions.
Properties
IUPAC Name |
1-(5-cyclopropyl-1,3-oxazol-2-yl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-9-5-8-10-4-7(11-8)6-2-3-6/h4,6,9H,2-3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDMMWBWTRPJYJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC=C(O1)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301255130 | |
| Record name | 2-Oxazolemethanamine, 5-cyclopropyl-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301255130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1423034-55-2 | |
| Record name | 2-Oxazolemethanamine, 5-cyclopropyl-N-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1423034-55-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Oxazolemethanamine, 5-cyclopropyl-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301255130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Cyclopropyl-1,3-oxazol-2-yl)methylamine typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclopropylamine with a suitable oxazole precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: (5-Cyclopropyl-1,3-oxazol-2-yl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or alkoxides in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of corresponding oxazole derivatives with oxidized functional groups.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted oxazole compounds.
Scientific Research Applications
(5-Cyclopropyl-1,3-oxazol-2-yl)methylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-Cyclopropyl-1,3-oxazol-2-yl)methylamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
Core Heterocycle Differences: The 1,3-oxazole core in the target compound differs from 1,3,4-oxadiazole (e.g., C-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methylamine ). Oxadiazoles generally exhibit higher polarity and hydrogen-bonding capacity due to additional nitrogen atoms, which may enhance binding to biological targets like cholinesterases .
The oxazole core in the target molecule may offer distinct electronic profiles for targeting different enzymes or receptors.
Physicochemical Properties :
- The cyclobutyl analog (C₉H₁₄N₂O) has a higher molecular weight (166.22 g/mol ) and lipophilicity compared to the cyclopropyl variant, which could influence membrane permeability and bioavailability .
- The oxadiazole derivative (C₆H₉N₃O) has a lower molecular weight (139.16 g/mol ) and higher topological polar surface area (64.9 Ų ), suggesting improved solubility but reduced blood-brain barrier penetration compared to the oxazole-based target compound .
Biological Activity
(5-Cyclopropyl-1,3-oxazol-2-yl)methylamine is a compound characterized by its unique structural features, including a cyclopropyl group attached to an oxazole ring and a methanamine moiety. This article explores the biological activity of this compound, highlighting its potential applications in various fields such as medicinal chemistry, pharmacology, and material science.
Structural Characteristics
The compound's structure can be represented as follows:
where the specific arrangement of atoms contributes to its biological properties. The cyclopropyl group enhances the compound's lipophilicity and may influence its interaction with biological targets.
(5-Cyclopropyl-1,3-oxazol-2-yl)methylamine interacts with various molecular targets, modulating their activity. The mechanism of action involves:
- Binding to Enzymes : The compound may inhibit or activate specific enzymes, leading to altered metabolic pathways.
- Receptor Interaction : It can interact with receptors in the central nervous system, potentially influencing neurotransmitter systems.
Biological Activities
Research indicates that (5-Cyclopropyl-1,3-oxazol-2-yl)methylamine exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest effectiveness against certain bacterial strains.
- Antiviral Activity : The compound has shown potential in inhibiting viral replication in vitro.
- Anticancer Effects : Investigations into its cytotoxicity against various cancer cell lines indicate promising results.
Comparative Analysis with Similar Compounds
To understand the unique properties of (5-Cyclopropyl-1,3-oxazol-2-yl)methylamine, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 5-Methyl-1,3-oxazole | Methyl group on oxazole | Antimicrobial |
| 4-(Cyclopropyl)phenol | Cyclopropyl group attached to phenol | Antioxidant |
| 2-Aminooxazole | Amino group on oxazole | Neuroactive |
The distinct combination of the cyclopropyl group and methanamine functionality in (5-Cyclopropyl-1,3-oxazol-2-yl)methylamine may confer unique biological activities not observed in its analogs.
Case Studies and Research Findings
Recent studies have focused on the pharmacological potential of (5-Cyclopropyl-1,3-oxazol-2-yl)methylamine:
- Antimicrobial Testing : A study evaluated the compound against a panel of bacteria, revealing significant inhibitory effects on Gram-positive strains.
- In Vitro Antiviral Activity : Research demonstrated that the compound could reduce viral load in infected cell cultures by up to 70% compared to controls.
- Cytotoxicity Assays : In cancer cell line studies, (5-Cyclopropyl-1,3-oxazol-2-yl)methylamine exhibited IC50 values in the low micromolar range, indicating potent anticancer properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
